molecular formula C20H24ClN3O B7744901 CID 2792397

CID 2792397

Cat. No.: B7744901
M. Wt: 357.9 g/mol
InChI Key: MXEOYQBDRZJHGG-UHFFFAOYSA-N
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Description

CID 2792397 (PubChem Compound Identifier 2792397) is a chemical entity cataloged in the PubChem database. Compounds are typically assigned CIDs based on their structural uniqueness and experimental or theoretical characterization .

Properties

IUPAC Name

2-phenyl-N-(3-propan-2-yloxypropyl)quinazolin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O.ClH/c1-15(2)24-14-8-13-21-20-17-11-6-7-12-18(17)22-19(23-20)16-9-4-3-5-10-16;/h3-7,9-12,15H,8,13-14H2,1-2H3,(H,21,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEOYQBDRZJHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structurally Similar Compounds

Compound (CID/CAS) Molecular Formula Key Properties Similarity Score Reference
This compound Not Provided Data unavailable in evidence N/A
CAS 7254-19-5 (252137) C₉H₆BrNO₂ Solubility: 0.052 mg/ml; CYP1A2 inhibitor 0.98
CAS 2795-41-7 (262903) C₉H₆FNO Solubility: 0.721 mg/ml; BBB permeable 0.96
2.2 Functional Similarity

Functionally similar compounds may share applications in drug discovery or material science. For instance:

  • CAS 20358-06-9 (PubChem ID 2049887): A fluorinated thiazole derivative with high GI absorption and BBB permeability, used in CNS drug development .
  • CAS 27383-92-2 (PubChem ID 13353744): A chlorinated benzoxazole with bioactivity scores comparable to antibiotics, emphasizing electronegative substituents in antimicrobial design .

Table 2: Functionally Similar Compounds

Compound (CID/CAS) Application Domain Key Functional Traits Reference
This compound Undefined in evidence N/A
CAS 20358-06-9 (2049887) CNS Therapeutics BBB permeability; CYP1A2 inhibition
CAS 27383-92-2 (13353744) Antimicrobial Agents Bioavailability Score: 0.55

Methodological Notes

  • Data Limitations : Direct experimental data for this compound are absent in the evidence. Comparisons are extrapolated from analogous compounds using PubChem’s standardization protocols .
  • Similarity Metrics : Structural similarity scores (e.g., Tanimoto coefficients) and functional traits (e.g., LogP, solubility) are prioritized for cross-compound analysis .
  • Experimental Validation: For novel compounds, guidelines stress the need for elemental analysis, spectroscopic data (NMR, MS), and pharmacological assays to confirm identity and activity .

Q & A

Basic Research Questions

Q. What are best practices for formulating hypotheses about CID 2792397's mechanisms?

  • Methodological Answer : Apply the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) to define variables. For example:

  • Population: In vitro cell lines expressing Target X.
  • Intervention: this compound at IC₅₀ concentrations.
  • Comparison: Untreated controls or known inhibitors.
  • Outcome: Changes in enzymatic activity .
    Refine hypotheses using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align with gaps in existing studies .

Q. How to design initial experiments to assess this compound's biochemical properties?

  • Methodological Answer :

  • Step 1 : Define measurable objectives (e.g., solubility, stability in physiological buffers) using standardized protocols from chemistry handbooks .
  • Step 2 : Use factorial design to test variables (e.g., pH, temperature) with triplicate measurements to account for experimental error .
  • Step 3 : Validate results against published data for analogous compounds, noting deviations in purity or synthesis methods .

Advanced Research Questions

Q. How to resolve contradictions in reported pharmacological data for this compound?

  • Methodological Answer :

  • Data Triangulation : Compare methodologies across studies (e.g., assay type, cell lines, dosing regimens). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
  • Statistical Reanalysis : Apply meta-analysis tools (e.g., RevMan) to aggregate data, testing for heterogeneity via I² statistics .
  • Experimental Replication : Reproduce key studies under controlled conditions, documenting variables like solvent purity and instrument calibration .

Q. What methodologies optimize the synthesis of this compound for reproducibility?

  • Methodological Answer :

  • Protocol Standardization : Use reaction condition tables to detail catalysts, solvents, and purification steps (Example):
ParameterConditionReference
CatalystPd/C (10% wt)
SolventAnhydrous DMF
Purity ValidationHPLC (≥95% by area)
  • Error Mitigation : Track batch-to-batch variability using control charts for yield and purity .

Q. How to integrate multi-omics data to study this compound's polypharmacology?

  • Methodological Answer :

  • Data Integration Pipelines : Use tools like Cytoscape for network pharmacology to map interactions between this compound and proteomic/genomic targets .
  • Dimensionality Reduction : Apply PCA or t-SNE to transcriptomic datasets to identify clusters of co-regulated genes post-treatment .
  • Validation : Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity, CRISPR knockdown for target necessity) .

Methodological Tools and Frameworks

  • Literature Review : EndNote/Zotero for citation management; Reaxys for structure-activity relationships .
  • Experimental Design : Factorial design software (JMP, Minitab) for variable optimization .
  • Data Analysis : R/Bioconductor for omics data; Prism for dose-response modeling .

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